N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
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Overview
Description
N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Introduction of the N-ethyl Group: The final step involves the alkylation of the nitrogen atom in the piperidine ring with ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-infective agent, particularly against bacterial and viral pathogens.
Agriculture: It has been studied for its nematicidal activity, showing effectiveness against plant-parasitic nematodes.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These include compounds like 3-nitro-5-amino-1,2,4-oxadiazole and its derivatives.
Piperidine Derivatives: Compounds such as N-ethylpiperidine and its analogs.
Properties
IUPAC Name |
N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-17-16(21)20-10-8-13(9-11-20)15-18-14(19-22-15)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBIKHYXHUWQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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